4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine
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Overview
Description
4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a combination of piperazine, imidazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-phenylpiperazine and 1H-imidazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine derivatives: These compounds share the piperazine ring structure and exhibit similar pharmacological properties.
Imidazole derivatives: Compounds containing the imidazole ring are known for their diverse biological activities.
Pyrimidine derivatives: These compounds are widely studied for their roles in medicinal chemistry and drug development.
Uniqueness
4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine is unique due to its combination of three distinct ring systems, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c31-23(29-13-11-27(12-14-29)19-7-3-1-4-8-19)20-16-30(18-26-20)22-15-21(24-17-25-22)28-9-5-2-6-10-28/h1,3-4,7-8,15-18H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSVLJVPZQURRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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